molecular formula C10H8F3NO2S B2510545 3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile CAS No. 1397185-90-8

3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile

Cat. No.: B2510545
CAS No.: 1397185-90-8
M. Wt: 263.23
InChI Key: LGZRGXYKTHTMTQ-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its trifluoromethyl, sulfonyl, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]sulfonylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-10(12,13)8-2-4-9(5-3-8)17(15,16)7-1-6-14/h2-5H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZRGXYKTHTMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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